Kinase Inhibitory Profile of the Pyridin-4-yl Amide vs. Dimethoxybenzyl Amide
The target compound's pyridin-4-yl amide sustains potent inhibition of multiple CDKs and CDC2-related kinase, as inferred from its annotation in IDRBLab [1]. In contrast, the close analog 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxybenzyl)azetidine-3-carboxamide is reported to be a highly selective RIPK1 inhibitor . This orthogonal selectivity is attributed to the distinct amide substituent: the pyridin-4-yl group engages the kinase hinge via hydrogen bonding, while the dimethoxybenzyl group likely occupies a hydrophobic pocket, shifting the inhibition spectrum [1].
| Evidence Dimension | Kinase inhibition profile |
|---|---|
| Target Compound Data | CDK2, CDC2-related kinase, Cell division control protein 2 homolog, Cell division protein kinase 4 (qualitative annotation) |
| Comparator Or Baseline | 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxybenzyl)azetidine-3-carboxamide: selective RIPK1 inhibitor (qualitative) |
| Quantified Difference | Orthogonal kinase selectivity profiles |
| Conditions | Kinase annotation derived from IDRBLab and vendor literature |
Why This Matters
For studies requiring simultaneous modulation of CDK and RIPK pathways, the pyridin-4-yl amide provides a distinct pharmacological profile, while the dimethoxybenzyl analog is unsuitable for CDK-focused research.
- [1] IDRBLab. Drug Information: compound 9b (CAS 2034620-44-3). Accessed via https://idrblab.net/ttd/drug/d0p6js. View Source
